molecular formula C16H12BrN3O4S B2646949 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 898435-67-1

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2646949
CAS RN: 898435-67-1
M. Wt: 422.25
InChI Key: DCPSDZMHZURTFL-UHFFFAOYSA-N
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Description

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide is a chemical compound that has been the subject of extensive research in recent years. This compound has shown great potential in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide possess significant anticancer properties. For instance, substituted derivatives have been designed, synthesized, and evaluated for their efficacy against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021). These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug, etoposide.

Antimicrobial Activity

The antimicrobial potential of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide derivatives has also been explored. Studies have reported the synthesis of derivatives with notable activity against both Gram-positive and Gram-negative bacteria (Khalid et al., 2016). These findings suggest that modifications to the core structure can enhance its antimicrobial efficacy, making it a potential candidate for the development of new antibacterial agents.

Anti-inflammatory and Analgesic Properties

Furthermore, derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic properties. The research focused on synthesizing and evaluating novel derivatives as anti-inflammatory and anti-cancer agents, indicating a broad spectrum of pharmacological activities (Gangapuram & Redda, 2009).

Enzyme Inhibition

Compounds bearing the N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide scaffold have been evaluated for their ability to inhibit various enzymes, which is crucial for the development of therapeutic agents targeting specific diseases. For example, synthesized compounds were screened for their inhibition against butyrylcholinesterase, an enzyme relevant in neurodegenerative diseases (Khalid et al., 2016).

Antitubercular Activity

The antitubercular activity of N-substituted derivatives has been assessed, revealing some compounds with significant activity against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents (Nayak et al., 2016).

properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O4S/c1-25(22,23)13-5-3-2-4-12(13)14(21)18-16-20-19-15(24-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSDZMHZURTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide

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